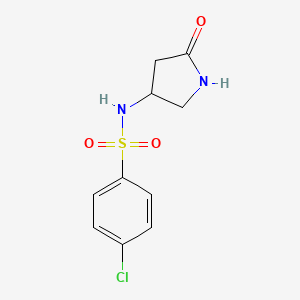
4-ヒドロキシ-2-(ピロリジン-2-イル)ピリミジン二塩酸塩
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is characterized by its molecular formula C8H13Cl2N3O and a molecular weight of 238.11.
科学的研究の応用
This compound has a wide range of scientific research applications. In chemistry, it is used to study the synthesis and reactivity of heterocyclic compounds . In biology and medicine, it has shown potential in treating diseases due to its pharmacological activities. Specifically, it has been evaluated for its anti-fibrotic, antimicrobial, antiviral, and antitumor properties . In the industry, it is used in the development of new drugs and therapeutic agents.
作用機序
Target of Action
Similar compounds have been evaluated against immortalized rat hepatic stellate cells (hsc-t6) . More research is needed to identify the specific targets of this compound.
Mode of Action
It’s worth noting that similar compounds have shown to inhibit collagen prolyl-4-hydroxylase . This suggests that 2-(Pyrrolidin-2-yl)pyrimidin-4-ol dihydrochloride might interact with its targets in a similar manner.
Biochemical Pathways
Based on the potential inhibition of collagen prolyl-4-hydroxylase, it can be inferred that this compound may affect the collagen synthesis pathway .
Result of Action
Similar compounds have shown to significantly reduce the content of hydroxyproline, suggesting a potential anti-fibrotic activity .
Action Environment
One source suggests that similar compounds should be stored in an inert atmosphere at room temperature .
準備方法
The synthesis of 2-(Pyrrolidin-2-yl)pyrimidin-4-ol dihydrochloride involves constructing the pyrimidine ring from various cyclic or acyclic precursors and functionalizing preformed pyrrolidine rings . One common synthetic route includes the intramolecular cyclization of intermediates obtained by reacting specific precursors under reflux conditions . Industrial production methods typically involve optimizing these synthetic routes to achieve higher yields and purity.
化学反応の分析
2-(Pyrrolidin-2-yl)pyrimidin-4-ol dihydrochloride undergoes several types of chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used, but they often include derivatives with modified functional groups that enhance the compound’s biological activity .
類似化合物との比較
2-(Pyrrolidin-2-yl)pyrimidin-4-ol dihydrochloride is unique due to its specific structure and pharmacological profile. Similar compounds include other pyrimidine derivatives and pyrrolidine-based molecules . These compounds share some structural features but differ in their biological activities and therapeutic applications. For example, pyrrolizines, pyrrolidine-2-one, and pyrrolidine-2,5-diones are related compounds that have been studied for their bioactive properties .
特性
IUPAC Name |
2-pyrrolidin-2-yl-1H-pyrimidin-6-one;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O.2ClH/c12-7-3-5-10-8(11-7)6-2-1-4-9-6;;/h3,5-6,9H,1-2,4H2,(H,10,11,12);2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFEAJNFUVGQINA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=NC=CC(=O)N2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-methylbenzyl)-8-(p-tolyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2595602.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(trifluoromethyl)benzamide](/img/structure/B2595604.png)

![Methyl 2-(3-butoxybenzamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2595608.png)
![1-(2-chlorophenyl)-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanesulfonamide](/img/structure/B2595610.png)
![9-cyclohexyl-3-(2-methoxyethyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2595611.png)
![1-{[3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-propyl-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B2595613.png)
![N-[3-(2-oxopyrrolidin-1-yl)propyl]-1-{8-thia-3,5,10-triazatricyclo[7.4.0.0^{2,7}]trideca-1(13),2(7),3,5,9,11-hexaen-6-yl}piperidine-4-carboxamide](/img/structure/B2595614.png)

![1-({1-[2-(2,4-Difluorophenyl)acetyl]azetidin-3-yl}methyl)pyrrolidine-2,5-dione](/img/structure/B2595619.png)



